(5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine derivative characterized by a thiazolidin-4-one core with a 2-thioxo group. The Z-configuration at the C5 position and the E-configuration of the propenylidene moiety are critical for its stereoelectronic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of rhodanine derivatives, which exhibit antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
(5Z)-3-(3-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c1-14-7-5-11-16(13-14)20-18(21)17(23-19(20)22)12-6-10-15-8-3-2-4-9-15/h2-13H,1H3/b10-6+,17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASBQQUXFVUNC-ONKXNFODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure high-quality output.
Chemical Reactions Analysis
Knoevenagel Condensation
The exocyclic α,β-unsaturated ketone moiety in this compound is typically formed via Knoevenagel condensation between a thiazolidinone precursor and an aldehyde. For example:
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Reactants : 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and cinnamaldehyde.
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Conditions : Reflux in ethanol with piperidine as a base catalyst (6–8 hours).
This reaction exploits the acidity of the α-hydrogen in the thiazolidinone ring, enabling nucleophilic attack by the aldehyde carbonyl group .
Thioxo Group (-C=S) Reactions
The thioxo group participates in nucleophilic substitution and oxidation reactions:
For instance, oxidation with hydrogen peroxide in acetic acid converts the thioxo group to a sulfone, altering electronic properties and biological activity .
Exocyclic Double Bond Reactivity
The (2E)-3-phenylprop-2-en-1-ylidene group undergoes electrophilic addition and cycloaddition :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, Δ | Six-membered cyclohexene adducts | |
| Hydrogenation | H<sub>2</sub>/Pd-C, ethanol | Saturated propylidene derivative |
The double bond’s conjugation with the thiazolidinone ring enhances its reactivity toward dienophiles .
Acid/Base Hydrolysis
Under strong acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:
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Conditions : 6M HCl reflux (12 hours) or 10% NaOH/EtOH (8 hours).
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Products :
Antiglycation Activity Enhancement
Structural analogs of this compound were modified via Schiff base formation at the 5-arylidene position to improve antiglycation properties:
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Reactants : Thiazolidinone + 4-(dimethylamino)benzaldehyde.
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Conditions : Ethanol, piperidine, reflux (10 hours).
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Result : IC<sub>50</sub> = 12.4 µM against advanced glycation end-products (AGEs) .
pH-Dependent Stability
The compound is stable in neutral conditions but degrades rapidly:
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t<sub>1/2</sub> :
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
The compound (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and relevant case studies.
Chemical Properties and Structure
The compound features a thiazolidinone core, which is characterized by a five-membered ring containing both sulfur and nitrogen. The molecular formula is with a molecular weight of approximately 325.39 g/mol. The structural configuration includes a thioxo group, which contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that thiazolidinones exhibit significant antimicrobial properties. A study focused on the synthesis of derivatives of thiazolidinones, including our compound, demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. This property is attributed to the compound's ability to disrupt cellular signaling pathways associated with tumor growth.
Case Study: Anticancer Activity
A notable study published in a peer-reviewed journal tested the compound on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Polymer Chemistry
The compound has been explored for its utility in polymer synthesis. Its reactive thioxo group can be used to create cross-linked polymer networks, which are essential in developing materials with specific mechanical properties.
Case Study: Polymer Synthesis
A recent study highlighted the use of this compound in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Substituent Variations on the Thiazolidinone Core Key structural analogues differ in substituents at N3 and the C5 arylidene/propenylidene groups. These modifications influence electronic conjugation, steric effects, and intermolecular interactions.
B. Electronic and Steric Effects
- Conjugation Effects: The (2E)-3-phenylpropenylidene group in the target compound extends π-conjugation, improving UV absorption properties compared to benzylidene derivatives .
Electrochemical Properties
Rhodanine derivatives with extended conjugation (e.g., azulen-1-ylmethylene in ) exhibit lower oxidation potentials due to stabilized radical intermediates. The target compound’s (2E)-3-phenylpropenylidene group likely offers intermediate redox activity compared to furan-containing derivatives .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: The 3-methylphenyl group in the target compound introduces steric effects that may disrupt planar stacking observed in 2-methylphenyl analogues .
- Hydrogen Bonds: Derivatives with hydroxyl groups (e.g., ’s 3-hydroxyphenyl) form robust intermolecular hydrogen bonds (graph set notation: C(6) or R₂²(8) ), whereas the target compound relies on weaker van der Waals interactions .
Biological Activity
The compound (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. Thiazolidinones have been extensively studied due to their potential therapeutic applications in various fields, including oncology, infectious diseases, and metabolic disorders. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.
The structural framework of thiazolidinones allows for modifications that can enhance their biological efficacy. The compound features a thiazolidinone core with a phenylpropene side chain and a 3-methylphenyl substituent. These structural elements are crucial for its biological interactions.
Key Mechanisms
- Antioxidant Activity : Thiazolidinones generally exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression.
- Anticancer Activity : Studies have shown that thiazolidinone derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to interact with cellular targets involved in proliferation and survival pathways is significant.
- Antimicrobial Properties : Thiazolidinones have demonstrated activity against a range of pathogens, including bacteria and fungi. The compound's unique structure may enhance its binding affinity to microbial targets.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives possess considerable anticancer properties. For instance:
- A derivative similar to the compound under consideration has shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
- Structure-activity relationship (SAR) analyses reveal that modifications at specific positions can significantly enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been extensively documented:
- Compounds within this class have shown promising results against both Gram-positive and Gram-negative bacteria, with some derivatives achieving inhibition percentages exceeding 90% against strains such as Escherichia coli and Staphylococcus aureus .
Case Studies
A number of case studies illustrate the biological activity of thiazolidinone derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5Z)-3-(3-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one?
- Methodology : The compound is typically synthesized via a condensation-cyclization sequence. For example:
Condensation of substituted benzaldehyde derivatives (e.g., 3-methylphenyl aldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate.
Cyclization with chloroacetic acid or derivatives in the presence of sodium acetate and acetic acid/DMF solvent systems .
- Critical Parameters : Solvent choice (DMF enhances cyclization efficiency), temperature (reflux conditions), and stoichiometric ratios (excess aldehyde drives the reaction). highlights similar protocols using DMF-acetic acid mixtures for analogous thiazolidinones.
Q. How is the structural conformation of this compound validated experimentally?
- Techniques :
- X-ray crystallography resolves the Z/E configuration of the exocyclic double bond and confirms the thiazolidinone ring geometry (e.g., bond angles and torsion angles). and provide crystal data for related compounds, emphasizing the importance of C–S and C–N bond lengths in structural validation .
- Spectroscopic methods :
- FT-IR : The 2-thioxo group exhibits a strong absorption band near 1200–1250 cm⁻¹.
- NMR : The (2E)-3-phenylpropenylidene moiety shows characteristic coupling constants (J = 12–16 Hz for trans double bonds) .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Thiazolidinone derivatives exhibit antimicrobial and cytotoxic properties. For instance, notes DNA-binding affinity and cytotoxicity in hybrid thiazolidinone-cyclopropyl compounds, suggesting potential mechanisms via intercalation or groove binding . highlights interactions with hemoglobin subunits, implying possible redox or heme-targeting activity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate electronic properties and reactivity?
- Approach :
- DFT calculations (B3LYP/6-311++G(d,p)) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). demonstrates this for a related compound, correlating electron density distribution with regioselectivity in electrophilic substitutions .
- Docking studies : Molecular docking against targets like DNA or enzymes (e.g., topoisomerase II) can rationalize bioactivity. used AutoDock Vina to analyze DNA-binding modes .
Q. How do solvent systems influence regioselectivity during synthesis?
- Case Study : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance cyclization efficiency, while protic solvents (e.g., ethanol) may favor Schiff base formation but hinder ring closure. reports 15–20% higher yields in DMF-acetic acid vs. ethanol . Contradictions in solvent effects (e.g., using methanol) suggest substrate-dependent optimization .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?
- Analysis Framework :
Assay variability : Compare cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT vs. SRB assays). observed IC₅₀ discrepancies due to differential membrane permeability .
Structural analogs : Modify the 3-methylphenyl or propenylidene groups to isolate pharmacophores. shows dichlorophenyl substitutions enhance antimicrobial activity but reduce solubility .
Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding)?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for protein-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS). applied UV-Vis and fluorescence quenching to study DNA binding, revealing static quenching mechanisms .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for scale-up without compromising stereochemical purity?
- Recommendations :
- Use microwave-assisted synthesis to reduce reaction time and improve Z/E selectivity.
- Employ flow chemistry (see ) for continuous processing, minimizing side products .
Q. What analytical workflows validate purity in complex mixtures?
- Workflow :
HPLC-PDA/MS : Detects impurities at <0.1% levels.
2D NMR (HSQC, HMBC) : Assigns signals in crowded spectra, critical for confirming substituent positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
